Cas no 1326714-64-0 (4-Iodofuro[2,3-c]pyridin-7-amine)
![4-Iodofuro[2,3-c]pyridin-7-amine structure](https://ja.kuujia.com/scimg/cas/1326714-64-0x500.png)
4-Iodofuro[2,3-c]pyridin-7-amine 化学的及び物理的性質
名前と識別子
-
- 4-iodofuro[2,3-c]pyridin-7-amine
- 4-iodofuro[2,3-c]pyridin-7-ylamine
- RPJBFFOUAJFABO-UHFFFAOYSA-N
- 4-iodo-furo[2,3-c]pyridin-7-ylamine
- SCHEMBL658316
- F51127
- 1326714-64-0
- MFCD29054213
- DA-46000
- WS-00680
- 4-Iodofuro[2,3-c]pyridin-7-amine
-
- インチ: 1S/C7H5IN2O/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H,(H2,9,10)
- InChIKey: RPJBFFOUAJFABO-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C2=C1C=CO2)N
計算された属性
- せいみつぶんしりょう: 259.94466g/mol
- どういたいしつりょう: 259.94466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 52
4-Iodofuro[2,3-c]pyridin-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257226-250mg |
4-iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 96% | 250mg |
$1290 | 2024-06-05 | |
Chemenu | CM456714-100mg |
4-iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 95%+ | 100mg |
$644 | 2024-08-02 | |
eNovation Chemicals LLC | Y1257226-100mg |
4-iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 96% | 100mg |
$670 | 2024-06-05 | |
1PlusChem | 1P01KZDH-250mg |
4-iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 96% | 250mg |
$1125.00 | 2023-12-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613034-1g |
4-Iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 98% | 1g |
¥11571.00 | 2024-08-09 | |
abcr | AB590363-100mg |
4-Iodofuro[2,3-c]pyridin-7-amine; . |
1326714-64-0 | 100mg |
€1070.00 | 2024-07-20 | ||
Chemenu | CM456714-250mg |
4-iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 95%+ | 250mg |
$1232 | 2024-08-02 | |
1PlusChem | 1P01KZDH-100mg |
4-iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 96% | 100mg |
$595.00 | 2023-12-22 | |
Aaron | AR01KZLT-250mg |
4-iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 96% | 250mg |
$1233.00 | 2023-12-16 | |
A2B Chem LLC | BA57781-1mg |
4-Iodofuro[2,3-c]pyridin-7-amine |
1326714-64-0 | 1mg |
$73.00 | 2024-04-20 |
4-Iodofuro[2,3-c]pyridin-7-amine 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
4-Iodofuro[2,3-c]pyridin-7-amineに関する追加情報
Comprehensive Overview of 4-Iodofuro[2,3-c]pyridin-7-amine (CAS No. 1326714-64-0)
4-Iodofuro[2,3-c]pyridin-7-amine (CAS No. 1326714-64-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique furopyridine scaffold and iodine substitution, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure combines a furan ring fused with a pyridine core, making it a valuable building block for drug discovery and material science applications.
The growing interest in 4-Iodofuro[2,3-c]pyridin-7-amine aligns with the increasing demand for iodinated heterocycles in medicinal chemistry. Researchers are particularly intrigued by its potential in designing kinase inhibitors and antiviral agents, topics frequently searched in academic and industrial databases. The compound's CAS No. 1326714-64-0 is often queried alongside terms like "synthetic routes," "pharmacological applications," and "cross-coupling reactions," reflecting its relevance in modern organic synthesis.
One of the key advantages of 4-Iodofuro[2,3-c]pyridin-7-amine lies in its compatibility with palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are pivotal for creating biaryl structures, a common motif in FDA-approved drugs. Recent publications highlight its utility in constructing DNA-encoded libraries (DELs), a hot topic in high-throughput screening for drug candidates.
From a regulatory perspective, 4-Iodofuro[2,3-c]pyridin-7-amine is classified as a research chemical, with no reported restrictions under global chemical control frameworks. However, users searching for "safety data sheet" or "handling precautions" for this compound should consult reliable sources like PubChem or Reaxys for updated information. Its stability under ambient conditions and solubility in common organic solvents (DMSO, DMF) make it practical for laboratory use.
The compound's spectroscopic properties (NMR, LC-MS) are well-documented, aiding in quality control during synthesis. Analytical chemists frequently search for "HPLC purification methods" and "characterization techniques" specific to iodinated heteroaromatics, where this molecule serves as a reference standard. Its distinct UV-Vis absorption profile also makes it interesting for materials science applications, including organic electronics.
Emerging trends show that 4-Iodofuro[2,3-c]pyridin-7-amine is being explored in photoredox catalysis and C-H functionalization reactions—two cutting-edge areas in green chemistry. These applications address the growing search interest in "sustainable synthetic methods" and "atom-economical transformations." The iodine atom in its structure acts as a tunable handle for late-stage diversification, a strategy highly valued in fragment-based drug design.
In conclusion, 4-Iodofuro[2,3-c]pyridin-7-amine (CAS No. 1326714-64-0) represents a multifaceted tool for researchers working at the intersection of medicinal chemistry and materials science. Its balanced reactivity profile, coupled with the rising demand for halogenated building blocks, ensures its continued relevance in scientific literature and patent applications worldwide.
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